2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-17(22)11-25-15-3-5-16(6-4-15)27(23,24)21-10-13-2-1-8-20-18(13)14-7-9-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVKKSXGDAIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. One common method involves the following steps:
Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Preparation of Pyridine Intermediate: Pyridine derivatives can be synthesized through methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reactions: The thiophene and pyridine intermediates are then coupled using a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various types of chemical reactions, including:
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Oxidized thiophene and pyridine derivatives
Reduction: Amino derivatives of the sulfonamide group
Substitution: Various substituted phenoxyacetamide derivatives
Scientific Research Applications
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The thiophene and pyridine rings make this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Mechanism of Action
The mechanism of action of 2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and pyridine rings can participate in π-π stacking interactions with aromatic residues . These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Sulfonyl Acetamide Derivatives
Key analogs from Molecules (2009) include:
Comparison with Target Compound :
- Unlike 3ag’s trifluoroethoxy group, the thiophene moiety may enhance π-π stacking in biological targets.
Thiazolidine-Based Acetamides
Compounds from Iranian Journal of Pharmaceutical Research (2019) include:
Comparison with Target Compound :
- The target lacks a thiazolidine ring but shares the acetamide pharmacophore. Its thiophene-pyridine system may offer distinct electronic profiles compared to thiazolidine’s conjugated carbonyl groups.
Pyridine-Containing SARS-CoV-2 Protease Inhibitors
From molecular docking studies (Molecules):
Comparison with Target Compound :
- The target’s pyridine-thiophene system could similarly engage HIS163 in proteases, while the sulfamoyl group may mimic H-bonding patterns of 5RH3’s linker region.
- Thiophene’s electron-rich nature might enhance binding compared to chlorothiophene in 5RH1.
Structural and Functional Implications
- Solubility : Methoxy/trifluoroethoxy groups in analogs (e.g., 3ag, 3ah) improve aqueous solubility, whereas the target’s thiophene may require formulation optimization.
- Bioactivity: While direct data is lacking, the acetamide-sulfamoyl scaffold is recurrent in inhibitors (e.g., iNOS, proteases), suggesting therapeutic versatility.
Biological Activity
The compound 2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological effects, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The compound features a unique combination of thiophene and pyridine rings, which are known for their diverse biological activities. The presence of a sulfamoyl group enhances its potential as a drug candidate. The molecular formula is C17H18N4O3S, with a molecular weight of approximately 366.42 g/mol.
Key Structural Features
- Thiophene Ring : Contributes to the compound's reactivity and biological interactions.
- Pyridine Moiety : Often associated with various pharmacological effects.
- Sulfamoyl Group : Enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene-pyridine intermediate.
- Coupling with phenoxyacetyl chloride.
- Introduction of the sulfamoyl group via nucleophilic substitution.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene and pyridine can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 10 | Inhibition of PI3K/AKT signaling pathway |
| HeLa (Cervical Cancer) | 12 | G1 phase cell cycle arrest |
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX can lead to reduced production of pro-inflammatory mediators.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Research on related compounds has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for developing new antibiotics.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of thiophene-pyridine derivatives on breast cancer cell lines, finding that these compounds significantly inhibited cell growth through apoptosis pathways.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of sulfamoyl-containing compounds, demonstrating their ability to reduce inflammation in animal models through COX inhibition.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide?
The synthesis typically involves:
- Substitution reactions : Alkaline conditions for coupling aromatic nitro groups with heterocyclic alcohols (e.g., pyridinemethanol derivatives) .
- Reduction : Acidic reduction using iron powder to convert nitro intermediates to aniline derivatives .
- Condensation : Use of condensing agents (e.g., DCC or EDC) to link aniline intermediates with acetamide precursors under controlled temperatures (60–80°C) . Key conditions include solvent selection (DMF or THF), pH control, and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are essential for characterizing intermediates and the final compound?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity of intermediates .
- NMR Spectroscopy : Confirms structural integrity, particularly for sulfamoyl and acetamide groups (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl carbons) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How do functional groups in this compound influence its physicochemical properties?
- Thiophene and pyridine rings : Enhance π-π stacking interactions with biological targets .
- Sulfamoyl group : Increases solubility in polar solvents and potential hydrogen-bonding capacity .
- Acetamide moiety : Balances lipophilicity, improving membrane permeability .
Q. What are the primary challenges in purifying this compound?
- By-product formation : Side reactions during condensation require gradient column chromatography (silica gel, hexane/ethyl acetate) .
- Solubility issues : Use of mixed solvents (e.g., DCM/methanol) for recrystallization .
Q. How can researchers confirm the stability of this compound under storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC .
- Light sensitivity testing : Store in amber vials and assess UV-induced decomposition using UV-Vis spectroscopy .
Advanced Questions
Q. How can structural analogs of this compound be designed to optimize biological activity?
- Structure-Activity Relationship (SAR) : Modify substituents on the thiophene or pyridine rings (e.g., introducing electron-withdrawing groups like -F or -Cl to enhance binding affinity) .
- Example : Replacing the 3-thiophenyl group with a 4-fluorophenyl moiety increased inhibition of kinase targets by 30% in analogs .
Q. What experimental strategies address contradictory data in cytotoxicity assays?
- Dose-response profiling : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., apoptosis pathways) .
- Control experiments : Compare with structurally similar but inactive analogs to rule off-target effects .
Q. How can reaction yields be improved for large-scale synthesis?
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitro group reductions) .
- Catalyst optimization : Screen Pd/C or Raney nickel for selective reductions, achieving >90% yield in pilot studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR or BRAF) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do substituent variations affect pharmacokinetic properties?
- Methoxy groups : Increase logP values by 0.5–1.0 units, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Acetamide vs. cyanoacetamide : The latter shows faster metabolic clearance due to cytochrome P450-mediated oxidation .
Key Notes
- Contradictory Evidence : While some studies emphasize methoxy groups for lipophilicity , others note trade-offs in solubility . Researchers must balance SAR goals with ADME profiling.
- Methodological Gaps : Limited data on long-term toxicity necessitates in vivo rodent models (28-day repeat-dose studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
